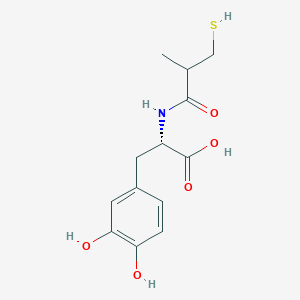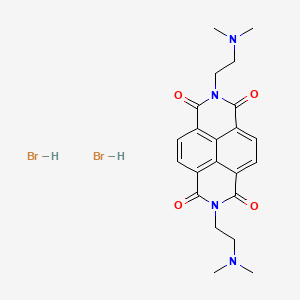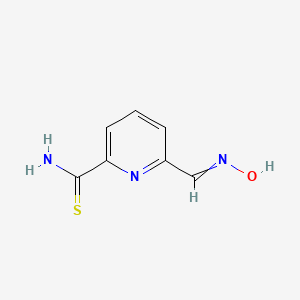
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyimino group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carbothioamide group can chelate metal ions, forming stable complexes that can interfere with biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbothioamide: Lacks the hydroxyimino group but shares the carbothioamide group.
Pyridine-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
6-(Hydroxyiminomethyl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group
Uniqueness
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is unique due to the presence of both the hydroxyimino and carbothioamide groups.
Properties
CAS No. |
78797-09-8 |
|---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-(hydroxyiminomethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C7H7N3OS/c8-7(12)6-3-1-2-5(10-6)4-9-11/h1-4,11H,(H2,8,12) |
InChI Key |
NQVDFJYNILXRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=S)N)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
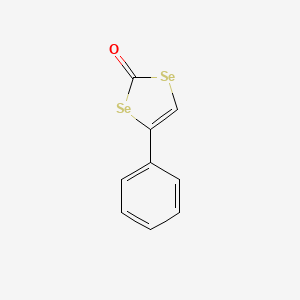
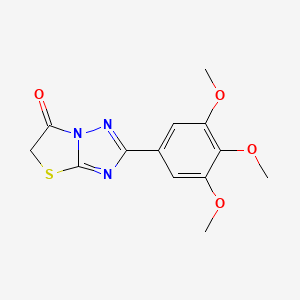
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
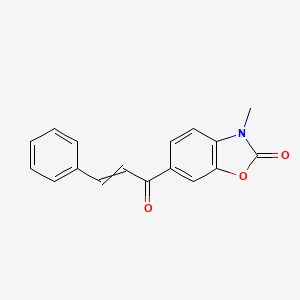
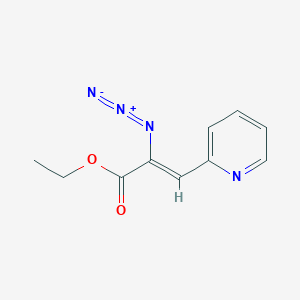
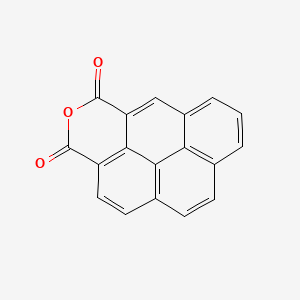
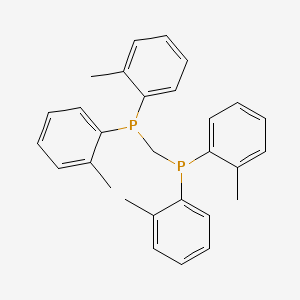
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
